molecular formula C11H15NO2 B13250261 N-Cyclopropyl-3,5-dimethoxyaniline

N-Cyclopropyl-3,5-dimethoxyaniline

Cat. No.: B13250261
M. Wt: 193.24 g/mol
InChI Key: XQHRHOOIASXKBH-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3,5-dimethoxyaniline (CAS 1692290-04-2) is a chemical reagent of significant interest in modern organic synthesis and medicinal chemistry research. It is characterized by the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . Its primary research value lies in its role as a critical precursor in photoredox catalysis, specifically serving as a cyclopropylamine donor in asymmetric [3 + 2] photocycloaddition reactions . This application enables the synthesis of enantioenriched cyclopentylamine structures, which are privileged scaffolds found in numerous bioactive molecules and pharmaceuticals . The mechanism of action involves the generation of a distonic radical cation intermediate upon photoinduced single-electron transfer. This reactive species subsequently undergoes a tandem twice radical-addition cascade with electron-rich olefins, a process facilitated by chiral hydrogen-bonding catalysts, to construct complex, three-dimensional molecular architectures with high enantioselectivity . The cyclopentylamine products derived from this reagent are highly valuable in chemical research for the development of new therapeutic agents and chiral catalysts. Furthermore, the structural motif of cyclopropylamines is also explored in other research areas, such as the design of novel herbicidal compounds, highlighting the versatility of this building block . This product is intended for chemical synthesis and research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-cyclopropyl-3,5-dimethoxyaniline

InChI

InChI=1S/C11H15NO2/c1-13-10-5-9(12-8-3-4-8)6-11(7-10)14-2/h5-8,12H,3-4H2,1-2H3

InChI Key

XQHRHOOIASXKBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC2CC2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Cyclopropyl-3,5-dimethoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to form cyclopropyl-3,5-dimethoxyaniline.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of methoxy groups which activate the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Cyclopropyl-3,5-dimethoxyaniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: N-Cyclopropyl-3,5-dimethoxyaniline is used in the synthesis of complex organic molecules and as a building block in organic synthesis .

Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3,5-dimethoxyaniline involves its interaction with various molecular targets. The cyclopropyl group and methoxy substituents influence its reactivity and interaction with enzymes and receptors. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between N-Cyclopropyl-3,5-dimethoxyaniline and related compounds, focusing on substituents, functional groups, and applications.

Compound Name Key Substituents Functional Groups Applications/Significance
This compound (hypothetical) Cyclopropyl (N-bound), 3,5-dimethoxy Amine, methoxy Likely intermediate in photoredox catalysis or medicinal chemistry (inferred from analogs).
N-Cyclopropyl-3,5-dimethylaniline (1n) Cyclopropyl (N-bound), 3,5-dimethyl Amine, methyl Used in organophotoredox-catalyzed [3 + 2] cycloadditions; yellow oil with distinct NMR shifts.
DAOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt) Ethyl, sulfopropyl (N-bound), 3,5-dimethoxy Amine, sulfonate, methoxy Chromogenic substrate for horseradish peroxidase (HRP) in Trinder reactions; water-soluble.
HDAOS (N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt) Sulfopropyl (N-bound), 3,5-dimethoxy Amine, sulfonate, methoxy Alternative HRP substrate; used in enzymatic assays for hydrogen peroxide detection.
DTNB (5,5′-Dithiobis(2-nitrobenzoic acid)) Nitro, disulfide Carboxylic acid, nitro Quantifies thiol (-SH) groups in biochemical assays (e.g., cholinesterase activity).

Key Findings:

  • Substituent Effects :
    • N-Alkyl vs. N-Cyclopropyl : The cyclopropyl group in 1n introduces steric hindrance and unique electronic effects compared to linear alkyl chains (e.g., ethyl in DAOS). This impacts reactivity in cycloadditions .
    • Methoxy vs. Methyl : The methoxy groups in DAOS/HDAOS enhance electron density on the aromatic ring, improving their suitability as HRP substrates compared to methyl-substituted analogs like 1n .
  • Solubility and Applications :
    • Sulfonate-containing derivatives (DAOS, HDAOS) exhibit high water solubility, critical for enzymatic assays. In contrast, 1n (lacking polar groups) is isolated as an oil .
    • DTNB, though structurally distinct, shares utility in biochemical detection but targets thiol groups rather than peroxidases .

Research Findings and Mechanistic Insights

  • Synthetic Utility :
    • 1n was synthesized via a photoredox-catalyzed pathway, achieving high diastereoselectivity in cyclopentane-diamine derivatives. Its methyl groups likely stabilize intermediates through hyperconjugation .
    • DAOS and HDAOS are optimized for HRP-coupled assays due to their rapid oxidation kinetics and stable colorimetric endpoints .
  • Spectroscopic Differentiation :
    • 1H NMR of 1n shows distinct aromatic proton signals at δ 6.43 ppm (J = 8.8 Hz) and methyl resonances at δ 2.27 ppm, absent in dimethoxy analogs. Methoxy groups in DAOS/HDAOS would downshift aromatic protons due to stronger electron-donating effects .

Biological Activity

N-Cyclopropyl-3,5-dimethoxyaniline is an organic compound notable for its unique structural features, including a cyclopropyl group and two methoxy substituents on an aniline framework. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition.

Chemical Structure and Properties

The chemical formula of this compound is C11H15N1O3C_{11}H_{15}N_{1}O_{3}, with a molecular weight of approximately 189.25 g/mol. The presence of the cyclopropyl ring contributes to its unique reactivity due to the inherent strain within the three-membered carbon structure. The methoxy groups at the 3 and 5 positions on the aromatic ring enhance the compound's solubility and bioavailability, making it a promising candidate for drug development.

Research indicates that this compound may function as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancer types. The interaction with FGFRs suggests a potential therapeutic application in oncology, particularly for tumors that exhibit aberrant FGFR signaling pathways. The compound's mechanism involves binding to specific molecular targets, influenced by its cyclopropyl and methoxy substituents, which modulate its activity as either a nucleophile or electrophile depending on the reaction conditions .

Inhibition Studies

This compound has been studied for its inhibitory effects on several enzymes and receptors. The following table summarizes key findings related to its biological activity:

Biological Target Activity Reference
Fibroblast Growth Factor Receptors (FGFRs)Inhibition
Various EnzymesPotential Inhibitor
Cancer Cell LinesCytotoxic Effects

Case Studies

  • FGFR Inhibition : A study demonstrated that derivatives of cyclopropyl arylamines, including this compound, exhibited significant inhibition against FGFRs, leading to reduced proliferation in cancer cell lines expressing these receptors. This highlights the potential of this compound as a targeted therapy in cancers characterized by FGFR dysregulation.
  • Enzyme Interaction : Additional research indicated that compounds structurally related to this compound could inhibit various enzymes involved in metabolic pathways, suggesting a broader pharmacological profile that warrants further exploration .

Toxicity and Safety Profile

While the therapeutic potential is promising, it is crucial to assess the safety profile of this compound. Preliminary studies indicate moderate toxicity levels; however, comprehensive toxicological evaluations are necessary to determine safe dosage ranges for clinical applications .

Q & A

Q. What are the optimal synthetic routes for N-Cyclopropyl-3,5-dimethoxyaniline, and how is purity ensured?

A modified organophotoredox-catalyzed [3 + 2] cycloaddition can be employed, starting from halogenated precursors (e.g., 1-bromo-3,5-dimethylbenzene). Purification via silica gel chromatography (petroleum ether:EtOAc = 20:1) yields the compound as a yellow oil. Purity is confirmed using ¹H NMR (e.g., δ 6.43 ppm for aromatic protons and δ 0.75–0.53 ppm for cyclopropyl protons) .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of ¹H NMR spectroscopy (400 MHz in CDCl₃) to resolve substituent-specific signals (e.g., methoxy and cyclopropyl groups) and IR spectroscopy to validate functional groups (e.g., amine N–H stretches around 3300–3500 cm⁻¹). Cross-reference spectral data with literature values to confirm identity .

Q. What solvent systems are compatible with this compound for downstream reactions?

The compound is soluble in common organic solvents like chloroform, ethyl acetate, and petroleum ether. Avoid aqueous solutions unless stabilized in acidic conditions (e.g., 1 M HCl), as demonstrated in polymer synthesis protocols for similar dimethoxyaniline derivatives .

Advanced Research Questions

Q. How can this compound be integrated into conductive polymers, and what methodological considerations apply?

Copolymerize with aniline derivatives in acidic aqueous media (1 M HCl) using ammonium persulfate as an oxidant. Monitor reaction progress at ~1°C for 24 hours to control polymerization kinetics. Post-synthesis, dedope the polymer with aqueous ammonia to isolate the conductive base form . For electrochemical polymerization, optimize monomer concentration and applied voltage to enhance conductivity, as shown for poly-2,5-dimethoxyaniline systems .

Q. What strategies mitigate instability risks during derivatization (e.g., bromination)?

Brominated analogs (e.g., 2-bromo-3,5-dimethoxyaniline) are prone to thermal decomposition. Use low-temperature distillation (<100°C) and inert atmospheres to prevent explosive side reactions. Monitor intermediates via TLC (dichloromethane:EtOAc = 9:1) to detect unstable byproducts .

Q. How can computational models (e.g., QSAR) predict environmental persistence or toxicity?

Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives (e.g., t₁/₂ = 36 days for structurally similar 4-chloro-2,5-dimethoxyaniline) and log Kow values (~1.8) to assess bioaccumulation potential. Validate predictions with OECD 301F biodegradation assays .

Q. What analytical methods resolve contradictions in purity assessments between spectroscopic and chromatographic data?

Combine HPLC (C18 column, acetonitrile:water gradient) with mass spectrometry to detect trace impurities (e.g., residual cyclopropane intermediates). For water-soluble derivatives, use UV-Vis spectroscopy (λ = 400–600 nm) to quantify absorbance deviations caused by contaminants .

Q. How do substituents (e.g., methoxy vs. cyclopropyl) influence electrochemical performance in energy storage applications?

Methoxy groups enhance solubility and redox activity, while the cyclopropyl group introduces steric hindrance. Compare cyclic voltammetry (CV) profiles of N-cyclopropyl derivatives with unsubstituted polyanilines to evaluate charge-transfer resistance. Optimize doping with camphor sulfonic acid to improve capacitance .

Methodological Notes

  • Synthesis Optimization : Adjust photoredox catalyst loading (e.g., Ru(bpy)₃²⁺) to balance reaction rate and byproduct formation .
  • Stability Testing : Conduct accelerated aging studies (40°C, 75% humidity) to assess storage conditions for lab-scale batches .
  • Electrode Fabrication : Use slurry formulations with conductive carbon additives (e.g., Super P) and PVDF binders (8:1:1 ratio) to maximize electrochemical surface area .

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